molecular formula C24H21N3O5S B265137 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265137
M. Wt: 463.5 g/mol
InChI Key: AITFEBQEIXSQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPM-7, is a novel compound that has gained attention for its potential use in scientific research. HPM-7 is a synthetic compound that belongs to the family of chromeno[2,3-c]pyrrole-3,9-dione derivatives. It has been found to have a range of interesting biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to act through several pathways. This compound has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which can reduce inflammation. It has also been found to activate the Nrf2/ARE pathway, which can protect against oxidative stress-induced cell damage.
Biochemical and Physiological Effects
This compound has been found to have several interesting biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. This compound has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. It has neuroprotective effects and can protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is that it is a synthetic compound, which means that it can be synthesized in large quantities with high purity and yield. This makes it easier to conduct experiments with this compound. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate its anti-inflammatory effects and its potential use in treating inflammatory diseases. Another direction is to investigate its anti-cancer effects and its potential use in cancer therapy. It would also be interesting to investigate the neuroprotective effects of this compound and its potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 5-propyl-1,3,4-thiadiazol-2-amine, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form the Schiff base. The Schiff base is then reacted with 2-acetyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-4-5-18-25-26-24(33-18)27-20(13-7-8-15(28)17(11-13)31-3)19-21(29)14-10-12(2)6-9-16(14)32-22(19)23(27)30/h6-11,20,28H,4-5H2,1-3H3

InChI Key

AITFEBQEIXSQDK-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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